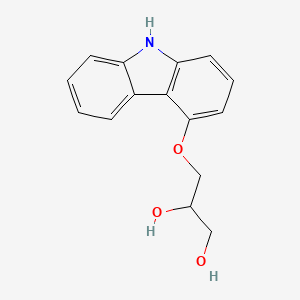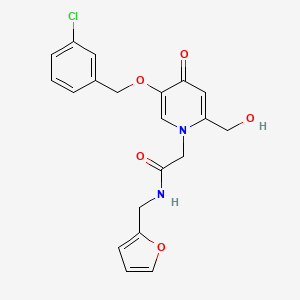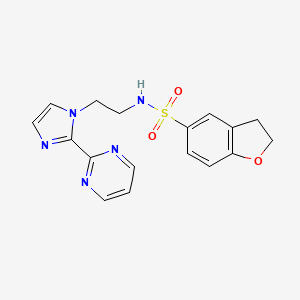
3-Tert-butyl 4-methyl 2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3-Tert-butyl 4-methyl 2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate, is a derivative of oxazolidine, which is a five-membered heterocyclic compound containing both oxygen and nitrogen in the ring. Oxazolidines and their derivatives are of significant interest in organic chemistry due to their applications in synthesis and potential biological activities.
Synthesis Analysis
The synthesis of oxazolidine derivatives can be achieved through various methods. A two-step approach for the diastereoselective synthesis of oxazolidin-2-ones involves the intermediate formation of N-Boc aziridines, which are then rearranged to oxazolidin-2-ones with high yield and stereoselectivity . Another method includes the hydroformylation of oxazoline derivatives to form formyloxazolidine carboxylates, which are important intermediates for synthesizing homochiral amino acid derivatives . Additionally, the Diels-Alder cycloaddition of electrophilic azirines with oxazolidin-2-ones can yield cycloadducts that, under acidic conditions, can form six-membered ring aminoenones and aziridine derivatives .
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was confirmed by single crystal XRD data, which revealed the presence of weak intermolecular interactions and aromatic π–π stacking interactions . Similarly, the absolute configuration of enantiomorphic oxazolidine carbaldehydes was determined by X-ray diffraction, showing an envelope conformation of the oxazolidine moiety .
Chemical Reactions Analysis
Oxazolidine derivatives can undergo various chemical reactions. For example, the treatment of cycloadducts derived from oxazolidin-2-ones under acidic conditions can lead to the formation of different ring structures and stereoisomers . The reduction of N-benzylidene-thiazol-2-amine derivatives can yield compounds with antitumor activity, as demonstrated by the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidine derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the conformation and intermolecular interactions that can affect the compound's stability and reactivity . The antibacterial and antitumor activities of these compounds are also significant, as they can be potential candidates for drug development .
Aplicaciones Científicas De Investigación
Stereochemical Selectivity in Organic Synthesis
Highly stereoselective hydroformylation of methyl (2 R )-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate results in products that are important intermediates for the synthesis of homochiral amino acid derivatives, demonstrating the compound's role in facilitating the production of synthetically valuable molecules with up to 99% diastereoselectivities in homogeneous transition-metal-catalyzed reactions (Kollár & Sándor, 1993).
Diastereoselective Alkylation in Peptide Synthesis
The diastereoselective alkylation of fully protected L-serine using 3-tert-butyl 4-methyl 2-tert-butyl-1,3-oxazolidine-3,4-dicarboxylate showcases the compound's utility in peptide synthesis. Changing the order of protection steps allows for the formation of specific diastereomers, indicating the compound's versatility in organic synthesis and the development of peptide-based compounds (Koskinen, Saarenketo, & Straub, 2004).
Development of SARS-CoV Protease Inhibitors
Trifluoromethyl-β-amino alcohol derivatives synthesized from this compound have shown inhibitory activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro), highlighting its potential application in the development of antiviral therapeutics. This research demonstrates the compound's relevance in addressing global health challenges, such as viral outbreaks (Sydnes et al., 2006).
Applications in Pseudopeptide Foldamers
The compound has been utilized in the construction of pseudopeptide foldamers, serving as a conformationally restricted building block. This application underscores the compound's role in the development of novel, structurally complex molecules with potential for various biochemical and pharmaceutical applications (Tomasini et al., 2003).
Methylation and Derivatization in Organic Synthesis
Highly diastereoselective methylation of the compound is reported, showcasing its importance in organic synthesis for generating methylated products with assigned relative and absolute configurations. This process highlights the compound's utility in creating structurally defined and functionally versatile derivatives (Koskinen et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
3-O-tert-butyl 4-O-methyl 2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-8-9(10(15)17-7)14(13(5,6)18-8)11(16)19-12(2,3)4/h8-9H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSJJRXFHYGDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214099-00-9 |
Source


|
| Record name | 3-tert-butyl 4-methyl 2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

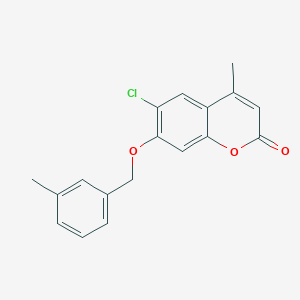

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3008561.png)

![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)
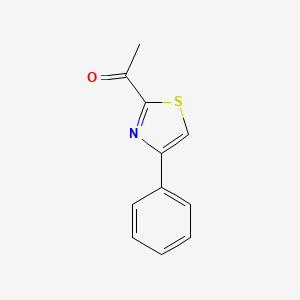
![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide](/img/structure/B3008571.png)
